molecular formula C14H19BO4 B7953382 Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid

Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid

Cat. No.: B7953382
M. Wt: 262.11 g/mol
InChI Key: KJYXKTRIMXKLCB-UHFFFAOYSA-N
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Description

Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid is a chemical compound with the molecular formula C12H17BO2This compound is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid can be synthesized through several methods. One common method involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction typically occurs in an organic solvent such as toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its reactivity and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXKTRIMXKLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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